molecular formula C19H19NO6 B4005457 N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine;oxalic acid

N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine;oxalic acid

Cat. No.: B4005457
M. Wt: 357.4 g/mol
InChI Key: BSBPPNOVJFFUOO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine;oxalic acid is a complex organic compound that combines a furan ring, a naphthalene moiety, and an ethanamine group

Scientific Research Applications

N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine typically involves the reaction of 2-naphthol with 2-(chloromethyl)furan in the presence of a base to form the intermediate 2-naphthalen-2-yloxyethanamine. This intermediate is then reacted with oxalic acid to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The naphthalene moiety can be reduced to form dihydronaphthalene derivatives.

    Substitution: The ethanamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like acetonitrile or tetrahydrofuran and may require catalysts to enhance reaction rates .

Major Products

Major products formed from these reactions include various substituted furan and naphthalene derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues, while the naphthalene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine is unique due to its combination of a furan ring and a naphthalene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2.C2H2O4/c1-2-5-15-12-16(8-7-14(15)4-1)20-11-9-18-13-17-6-3-10-19-17;3-1(4)2(5)6/h1-8,10,12,18H,9,11,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBPPNOVJFFUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCNCC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine;oxalic acid
Reactant of Route 2
N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine;oxalic acid
Reactant of Route 3
N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine;oxalic acid
Reactant of Route 4
N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine;oxalic acid
Reactant of Route 5
N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-(furan-2-ylmethyl)-2-naphthalen-2-yloxyethanamine;oxalic acid

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